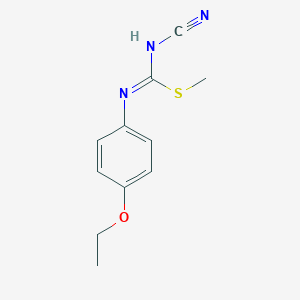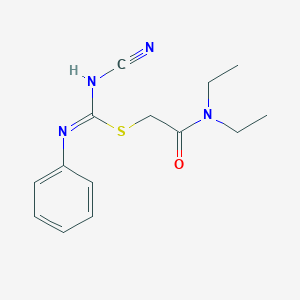![molecular formula C8H4BrF3N2S B460493 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-18-7](/img/structure/B460493.png)
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a potent chemical compound used in diverse scientific research areas due to its unique structure and properties. It finds applications in drug discovery, material science, and catalysis. The compound has a CAS Number of 296797-19-8 and a molecular weight of 298.11 .
Synthesis Analysis
The synthesis of “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The InChI code for “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is 1S/C8H5BrF3N2S/c1-3-2-4 (8 (10,11)12)5-6 (9)14-15-7 (5)13-3/h2,15H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a solid at room temperature . The compound should be stored at a temperature between 28°C .Applications De Recherche Scientifique
Heterocyclic Compounds in Optical Sensing and Biological Applications
Heterocyclic compounds, including pyridine derivatives, have been extensively studied for their role in the development of optical sensors and biological applications. Pyrimidine derivatives, closely related in structure to pyridine compounds, exhibit exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Such compounds have demonstrated a wide range of biological and medicinal applications, highlighting their significance in scientific research (Jindal & Kaur, 2021).
Regioselectivity in Bromination of Pyridines
Research into the bromination of pyridines, which are structural analogs to the compound , provides insights into the chemical behavior and potential applications of such molecules. Studies have shown that the regioselectivity of bromination in unsymmetrical dimethylpyridines indicates the inductive deactivating effect of nitrogen in the ring. This chemical insight is crucial for synthesizing and modifying pyridine derivatives for specific scientific applications, demonstrating the versatility and potential utility of these compounds in research (Thapa et al., 2014).
Synthesis and Application of Pyridine Derivatives
The synthesis of pyridine derivatives and their broad spectrum of biological activities underline the importance of such compounds in medicinal chemistry. Pyridine derivatives are known for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Additionally, these compounds serve as effective chemosensors for various ions and species, demonstrating their versatility in both biological and analytical chemistry applications. This wide range of activities and applications suggests the potential utility of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine in similar contexts (Abu-Taweel et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQITGHMHKUCAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357143 |
Source


|
| Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
CAS RN |
296797-18-7 |
Source


|
| Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B460410.png)







![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)




![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)